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Compound of Interest

Compound Name: 3-Methoxybutane-1-thiol

Cat. No.: B15306666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-Methoxybutane-1-thiol, a molecule of interest in various chemical and pharmaceutical

research domains. Due to the limited availability of public experimental spectra for this specific

compound, this document focuses on high-quality predicted data, offering a valuable reference

for its characterization. The guide also outlines standardized experimental protocols for the

acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, which are broadly applicable to molecules of this class.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Methoxybutane-1-
thiol. These predictions are generated using advanced computational models and provide a

close approximation of expected experimental values.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.35 s 3H -OCH₃

3.20 - 3.30 m 1H -CH(OCH₃)-

2.55 t 2H -CH₂-SH

1.70 q 2H -CH₂-CH₂-

1.35 t 1H -SH

1.20 d 3H -CH(OCH₃)CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

75.5 -CH(OCH₃)-

56.0 -OCH₃

35.0 -CH₂-CH₂-

25.0 -CH₂-SH

20.0 -CH(OCH₃)CH₃

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2950-2850 C-H Stretching

2550-2600 S-H Stretching (weak)

1465 C-H Bending

1100 C-O Stretching

600-700 C-S Stretching
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Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment

120 25 [M]⁺ (Molecular Ion)

105 15 [M - CH₃]⁺

87 100 [M - SH]⁺

75 40 [CH(OCH₃)CH₂CH₃]⁺

59 60 [CH(OCH₃)CH₃]⁺

45 80 [CH₂OH]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data for 3-Methoxybutane-1-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxybutane-1-thiol in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer.

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16

scans, and a pulse angle of 45 degrees.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same 125 MHz

spectrometer. Use a proton-decoupled pulse sequence. Typical parameters include a

spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulating 1024 scans for

a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: Place a drop of neat liquid 3-Methoxybutane-1-
thiol directly onto the crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000
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to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
Electron Ionization (EI)-MS: Introduce a dilute solution of 3-Methoxybutane-1-thiol in a

volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct

infusion or through a gas chromatography (GC) inlet. For EI, use a standard electron energy

of 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) should be set to scan a

mass range of m/z 30-200.

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Methoxybutane-1-thiol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 3-
Methoxybutane-1-thiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15306666#spectroscopic-data-nmr-ir-ms-for-3-
methoxybutane-1-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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